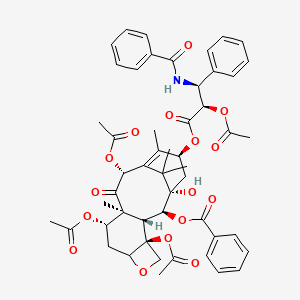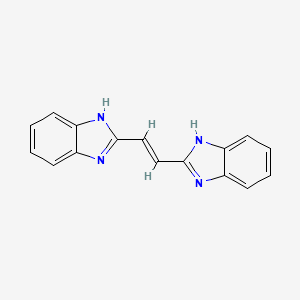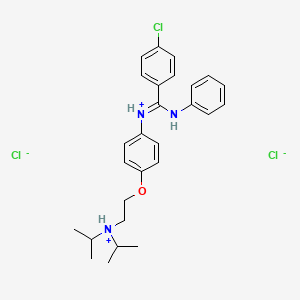
Gold;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold and palladium are noble metals that have been extensively studied for their unique properties and applications. When combined, gold and palladium form bimetallic compounds that exhibit enhanced catalytic, electronic, and optical properties. These compounds are particularly valuable in various scientific and industrial applications due to their stability, reactivity, and ability to facilitate complex chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gold and palladium compounds can be synthesized using various methods, including:
Deposition-Precipitation: In this method, gold and palladium salts are co-precipitated onto a support material, followed by reduction to form the bimetallic nanoparticles.
Vapor Deposition: This technique involves the deposition of gold and palladium vapors onto a substrate to form a thin film of the bimetallic compound.
Industrial Production Methods
Industrial production of gold and palladium compounds typically involves large-scale impregnation or deposition-precipitation methods. These methods are preferred due to their scalability and ability to produce high-purity bimetallic nanoparticles.
Analyse Chemischer Reaktionen
Types of Reactions
Gold and palladium compounds undergo various types of chemical reactions, including:
Oxidation: Gold and palladium compounds can catalyze the oxidation of alcohols, alkenes, and other organic compounds.
Reduction: These compounds can also facilitate the reduction of nitro compounds and other reducible substrates.
Common Reagents and Conditions
Common reagents used in reactions involving gold and palladium compounds include hydrogen peroxide, molecular oxygen, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal catalytic activity .
Major Products
The major products formed from reactions involving gold and palladium compounds depend on the specific reaction and substrates used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Gold and palladium compounds have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which gold and palladium compounds exert their effects varies depending on the application. In catalysis, these compounds facilitate chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates . In biological applications, gold and palladium nanoparticles can interact with cellular components, leading to effects such as enhanced imaging or targeted drug delivery .
Vergleich Mit ähnlichen Verbindungen
Gold and palladium compounds can be compared with other noble metal compounds, such as those containing platinum, silver, and rhodium. While all these compounds exhibit excellent catalytic properties, gold and palladium compounds are unique in their ability to form stable bimetallic nanoparticles with enhanced reactivity and selectivity . Similar compounds include:
Platinum Compounds: Known for their catalytic activity in hydrogenation and oxidation reactions.
Silver Compounds: Used in antibacterial applications and as catalysts in organic reactions.
Rhodium Compounds: Highly effective in catalytic hydrogenation and hydroformylation reactions.
Gold and palladium compounds stand out due to their unique combination of stability, reactivity, and versatility in various applications.
Eigenschaften
CAS-Nummer |
12006-59-6 |
|---|---|
Molekularformel |
AuPd |
Molekulargewicht |
303.39 g/mol |
IUPAC-Name |
gold;palladium |
InChI |
InChI=1S/Au.Pd |
InChI-Schlüssel |
BBKFSSMUWOMYPI-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13777958.png)

![6-tert-butyl-3-propan-2-yl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B13777982.png)


![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)



